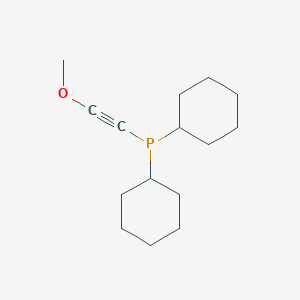
(1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-methylcarbamate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under different reaction conditions and catalysts . For example, the reaction between 2-aminophenol and an aldehyde in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP) under argon atmosphere with blue LED irradiation has been reported .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-methylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). Reaction conditions may vary, but typical conditions include room temperature to moderate heating, inert atmosphere (e.g., argon), and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted benzoxazole derivatives .
Scientific Research Applications
(1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-methylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and other therapeutic applications.
Mechanism of Action
The mechanism of action of (1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit enzymes involved in microbial growth, leading to their antimicrobial effects . In cancer research, these compounds may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzoxazol-2-yl)-N-(4-methylphenyl)-2-oxopropanamide
- 2-(5-Methyl-1,3-benzoxazol-2-yl)phenol
- N~2~-1,3-Benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide
Uniqueness
(1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-methylcarbamate is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its combination of benzoxazole and carbamate moieties allows for diverse applications in various fields of research and industry .
Properties
CAS No. |
104029-69-8 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
[1,3-benzoxazol-2-yl-(3-methylphenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C17H16N2O3/c1-11-6-5-7-12(10-11)15(22-17(20)18-2)16-19-13-8-3-4-9-14(13)21-16/h3-10,15H,1-2H3,(H,18,20) |
InChI Key |
CGZLDUUNJVROSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=NC3=CC=CC=C3O2)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)


![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)



![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)

